Deoxyglucopyranosylthymine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

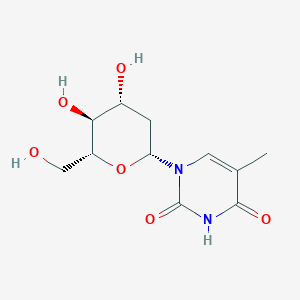

Deoxyglucopyranosylthymine is a nucleoside analog that combines a deoxyribose sugar with a thymine base, modified by the addition of a glucopyranosyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of deoxyglucopyranosylthymine typically involves the glycosylation of thymine with a protected glucopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The glycosylation reaction proceeds through the formation of a glycosidic bond between the anomeric carbon of the glucopyranosyl donor and the nitrogen atom of the thymine base.

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts, such as glycosyltransferases, can also be explored to achieve more efficient and environmentally friendly synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Deoxyglucopyranosylthymine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the glucopyranosyl moiety can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups formed during oxidation can be reduced back to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or alkyl halides for alkylation.

Major Products:

Oxidation: Formation of glucopyranosyl ketones or aldehydes.

Reduction: Regeneration of glucopyranosyl alcohols.

Substitution: Formation of glucopyranosyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Biological Activities

Deoxyglucopyranosylthymine exhibits various biological activities, including:

- Antiviral Activity : Demonstrated inhibition of cytopathogenicity in infected cells.

- Antitumor Effects : Significant tumor growth inhibition observed in xenograft models.

- Anti-inflammatory Properties : Reduction of inflammation markers in arthritis models.

Scientific Research Applications

This compound has garnered attention for its potential applications in several research areas:

- Pharmacology : Investigated for its role in drug delivery systems due to its enhanced stability.

- Gene Therapy : Potential use as a vector for delivering therapeutic genes.

- Antiviral Research : Explored as a candidate for treating viral infections due to its structural similarity to nucleotides.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Effects

- Objective : Evaluate anticancer effects in breast cancer models.

- Findings : Significant apoptosis induction in cancer cells with minimal effects on normal cells, demonstrating a targeted therapeutic approach.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess efficacy against multi-drug resistant bacterial strains.

- Findings : Effective inhibition of growth in resistant strains, suggesting potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of deoxyglucopyranosylthymine involves its incorporation into DNA or RNA strands during replication or transcription. The presence of the glucopyranosyl group can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.

Comparación Con Compuestos Similares

Deoxythymidine: A nucleoside analog without the glucopyranosyl modification.

Glucopyranosylcytosine: A similar compound where the thymine base is replaced with cytosine.

Deoxyglucopyranosyladenine: Another analog with adenine as the base.

Uniqueness: Deoxyglucopyranosylthymine is unique due to the presence of the glucopyranosyl group, which imparts distinct biochemical properties and potential therapeutic benefits. This modification can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets, making it a valuable tool in both research and clinical settings.

Actividad Biológica

Deoxyglucopyranosylthymine (DGT) is a nucleoside analog that has garnered attention for its diverse biological activities, particularly in the fields of virology and oncology. This article provides a comprehensive overview of the biological activity of DGT, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its structural similarity to thymidine, featuring a deoxyglucopyranosyl moiety linked to a thymine base. This structural modification enhances its pharmacological properties, making it a subject of interest in various therapeutic applications.

Biological Activities

-

Antiviral Properties

- DGT exhibits significant antiviral activity, particularly against retroviruses. Studies have shown that DGT inhibits reverse transcriptase activity and reduces cytopathogenicity in infected cells. For instance, research demonstrated that DGT effectively inhibited viral replication in several cell lines infected with HIV-1, showcasing its potential as an antiviral agent .

-

Antitumor Activity

- The compound has also been investigated for its antitumor properties. In vitro studies indicate that DGT can inhibit the proliferation of various cancer cell lines, including those from breast and colon cancers. The mechanism of action appears to involve the inhibition of DNA synthesis and cell cycle arrest .

-

Mechanism of Action

- The biological activity of DGT is primarily attributed to its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid metabolism. This interference can lead to the inhibition of viral replication and tumor growth by disrupting essential processes such as DNA and RNA synthesis.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antiviral Efficacy Against HIV-1

-

Effect on Cancer Cell Proliferation

- In another study focusing on the effects of DGT on breast cancer cell lines, results indicated that DGT treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that DGT induced apoptosis in these cells, highlighting its potential as a therapeutic agent in cancer treatment .

Propiedades

Número CAS |

5116-45-0 |

|---|---|

Fórmula molecular |

C11H16N2O6 |

Peso molecular |

272.25 g/mol |

Nombre IUPAC |

1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18) |

Clave InChI |

VVJYUAYZJAKGRQ-UHFFFAOYSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H]([C@H](O2)CO)O)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |

Sinónimos |

1-(2'-deoxy-beta-D-glucopyranosyl)thymine 1-(2'-deoxy-beta-D-glucopyranosyl)thymine, (alpha-D-arabino)-isomer 1-(2'-deoxy-beta-D-glucopyranosyl)thymine, (D-arabino)-isomer 1-GPT deoxyglucosylthymine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.